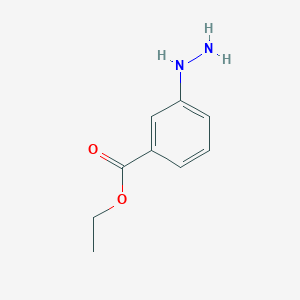

Ethyl 3-hydrazinylbenzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHYIMGJWDNBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617129 | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-87-9 | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Hydrazinylbenzoate

Classical Synthesis Routes

Classical synthesis methods for ethyl 3-hydrazinylbenzoate primarily rely on well-established reactions that have been refined over time. These routes are characterized by their reliability and are foundational in organic synthesis.

Diazotization and Reduction of Ethyl 3-Aminobenzoate (B8586502) Precursors

A prominent and widely utilized method for synthesizing this compound involves a two-step process starting from ethyl 3-aminobenzoate. thieme-connect.dechemicalbook.com This process includes the diazotization of the amino group, followed by the reduction of the resulting diazonium salt to the desired hydrazine (B178648). thieme-connect.dechemicalbook.com

The initial step is the conversion of the primary aromatic amine, ethyl 3-aminobenzoate, into a diazonium salt. organic-chemistry.org This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate. libretexts.orgwikipedia.org

Following its formation, the diazonium salt is reduced to yield this compound. libretexts.orgwikipedia.org This reduction can be accomplished using various reducing agents, with stannous chloride and sodium sulfite (B76179) being common choices. wikipedia.orgnumberanalytics.com

Table 1: Reaction Steps for Diazotization and Reduction

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Diazotization | Ethyl 3-aminobenzoate | Sodium nitrite, Hydrochloric acid | Ethyl 3-diazoniumbenzoyl chloride |

| 2. Reduction | Ethyl 3-diazoniumbenzoyl chloride | Stannous chloride or Sodium sulfite | This compound |

The efficiency of the diazotization reaction is highly dependent on several factors that must be carefully controlled for optimal results. rsc.orgresearchgate.net Key parameters that influence the reaction include temperature, reaction time, and the nature and concentration of the acid used. rsc.orgresearchgate.netslideshare.net

Table 2: Parameters for Optimization of Diazotization

| Parameter | Importance | Typical Conditions |

|---|---|---|

| Temperature | Affects the stability of the diazonium salt. | Low temperatures, often 0-5 °C. chemicalbook.com |

| Reaction Time | Ensures complete conversion of the amine. | Varies depending on the specific substrate and conditions. |

| Acid Type | Provides the necessary acidic environment. | Strong acids like HCl or H2SO4 are commonly used. organic-chemistry.org |

| Acid Concentration | Influences the reaction rate and yield. | The optimal concentration needs to be determined experimentally. |

The reduction of the diazonium salt to the corresponding hydrazine can be achieved using various reducing agents. libretexts.orgnumberanalytics.com Common choices include stannous chloride (SnCl2), sodium sulfite, and zinc dust. libretexts.orgwikipedia.org The selection of the reducing agent can impact the reaction's efficiency and the purity of the final product. numberanalytics.com

For example, stannous chloride is a mild reducing agent that is effective for this transformation. wikipedia.orgnumberanalytics.com Sodium sulfite is another viable option and is sometimes preferred due to being a cheaper alternative with fewer environmental concerns. wikipedia.orgnumberanalytics.com The reaction with sodium sulfite may proceed through an initial sulfur-nitrogen coupling. libretexts.org

Stereochemical control is generally not a significant factor in the synthesis of this compound, as the molecule does not possess a stereocenter that would be affected by these reaction conditions.

Hydrazinolysis of Ester Derivatives

An alternative classical approach to synthesizing hydrazides is through the hydrazinolysis of esters. researchgate.netrsc.orgmdpi.com This method involves the direct reaction of an ester with hydrazine hydrate. researchgate.netrsc.orgmdpi.com While this is a common method for preparing hydrazides in general, its direct application to produce this compound from a different ester precursor is less commonly cited than the diazotization-reduction route.

Modern Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of greener synthetic routes for many compounds, including hydrazine derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. youtube.comresearchgate.net In the context of synthesizing this compound and other hydrazines, this has prompted research into more sustainable practices. researchgate.netnih.gov

One area of focus is the use of less hazardous solvents and reagents. nih.gov For example, the development of solid-phase synthesis techniques for peptide hydrazides has explored the use of "preferred" and "usable" organic solvents to minimize the use of more harmful ones like DMF and DCM. nih.gov While not directly about this compound, these principles are applicable.

Another green chemistry approach involves the use of catalytic methods to improve reaction efficiency and reduce waste. youtube.com For instance, the ketazine process for hydrazine production is considered more environmentally friendly than the Olin-Raschig process because it produces water as the primary byproduct. youtube.com Such catalytic and atom-economical approaches are at the forefront of modern synthetic methodology.

Emerging Techniques for Enhanced Reaction Efficiency

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. For the synthesis of this compound, microwave technology could be applied to the reduction of the corresponding diazonium salt. The efficient and controlled heating provided by microwaves can potentially minimize the formation of by-products and enhance the rate of the desired reduction reaction. While specific documented examples for this compound are not prevalent, the successful application of microwave-assisted synthesis to a wide range of heterocyclic compounds derived from hydrazines suggests its high potential for this transformation.

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. In a flow-based synthesis of this compound, reagents would be continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved yields and selectivity. For the synthesis of hydrazine derivatives, flow chemistry is particularly advantageous due to the often-unstable nature of intermediates like diazonium salts. Performing the diazotization and subsequent reduction in a continuous flow system can significantly enhance safety by minimizing the accumulation of hazardous intermediates. Industrial applications have already demonstrated the utility of flow reactors for the synthesis of various hydrazine-containing compounds, suggesting a viable path for the efficient and safe production of this compound.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for enhancing the synthesis of this compound. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. This can lead to a significant acceleration of reaction rates. In the context of synthesizing aromatic hydrazines, ultrasound has been shown to promote reactions in aqueous media, reduce reaction times, and improve yields. The synthesis of hydrazones from hydrazides, for instance, has been successfully achieved with excellent yields in short reaction times under ultrasonic irradiation. google.com This suggests that the reduction of the diazonium salt of ethyl 3-aminobenzoate could be similarly accelerated.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. In the synthesis of this compound, particularly in the reduction step where an aqueous solution of a reducing agent might be used with an organic solution of the diazonium salt, a phase-transfer catalyst could enhance the rate of reaction. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reacting anion from the aqueous phase to the organic phase where the reaction occurs. This can lead to faster reactions, higher yields, and milder reaction conditions. The application of PTC to the synthesis of hydrazine derivatives has been documented, demonstrating its potential to improve the efficiency of producing compounds like this compound.

Comparative Analysis of Synthetic Methodologies

To illustrate the potential benefits of these emerging techniques over conventional methods, the following table presents a hypothetical comparison based on typical enhancements observed for similar chemical transformations.

| Technique | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Conventional Heating | 6-24 hours | 70-85% | Well-established, simple equipment |

| Microwave-Assisted Synthesis | 5-30 minutes | 85-95% | Rapid heating, reduced by-products |

| Flow Chemistry | Minutes to hours (continuous) | >90% | Enhanced safety, scalability, precise control |

| Ultrasound-Assisted Synthesis | 30-60 minutes | 80-90% | Enhanced reaction rates, applicable in aqueous media |

| Phase-Transfer Catalysis | 1-4 hours | 80-90% | Milder conditions, improved inter-phase reaction rates |

Table 1: Illustrative Comparison of Synthetic Techniques for Aromatic Hydrazine Synthesis

Chemical Reactivity and Transformation Pathways of Ethyl 3 Hydrazinylbenzoate

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile, rendering it susceptible to a variety of chemical reactions. These transformations are fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of ethyl 3-hydrazinylbenzoate with a diverse range of aldehydes and ketones leads to the formation of a wide variety of hydrazone derivatives. These products are of significant interest due to their presence in many biologically active compounds. The general scheme for this reaction involves the mixing of equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, often with catalytic amounts of acid. thepharmajournal.com

The structural diversity of the resulting hydrazones is dictated by the structure of the carbonyl compound used. Aromatic, aliphatic, and heterocyclic aldehydes and ketones can all be employed, leading to products with varied steric and electronic properties.

Table 1: Examples of Hydrazone Synthesis from Aryl Hydrazines and Carbonyl Compounds Note: While the general reaction is applicable to this compound, the following examples utilize other aryl hydrazines and hydrazides to illustrate the broad scope of this transformation.

| Hydrazine (B178648)/Hydrazide Reactant | Carbonyl Reactant | Product | Reference |

| N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Various aromatic aldehydes | N'-(arylmethylene)-4-acetamidobenzenesulfonohydrazide derivatives | |

| 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Various aromatic aldehydes | (E)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives | nih.gov |

| 4-hydroxybenzohydrazide | Various aryl aldehydes | 4-hydroxy-N'-[substituted methylidene] benzohydrazides | researchgate.net |

The formation of hydrazones is a reversible process, and its kinetics are significantly influenced by the pH of the reaction medium. The reaction mechanism involves a rate-limiting step which is the breakdown of the tetrahedral intermediate to eliminate water. nih.gov At neutral pH, this dehydration step is typically the slowest step. The reaction rate can be accelerated by the presence of acid catalysts, which protonate the hydroxyl group of the intermediate, making it a better leaving group (water). thepharmajournal.com

Studies on hydrazone formation have shown that the rate of reaction increases with decreasing pH. nih.gov For instance, the reaction rate can be significantly enhanced at a pH of around 4-5. Furthermore, intramolecular catalysis can play a role in accelerating hydrazone formation. The presence of acidic or basic groups in proximity to the reacting centers can facilitate proton transfer during the reaction, thereby increasing the reaction rate, even at a neutral pH. nih.govrsc.org

The thermodynamic equilibrium of hydrazone formation can be influenced by the electronic properties of the substituents on both the hydrazine and the carbonyl compound. Electron-withdrawing groups on the hydrazine can lead to the formation of less stable hydrazones that are more susceptible to hydrolysis, which can be advantageous in the context of dynamic combinatorial chemistry where reversible reactions are desired. researchgate.net

Acylation Reactions and Derivative Synthesis

The nucleophilic nature of the hydrazinyl group allows it to react with acylating agents, such as acid chlorides and anhydrides, to form N-acyl derivatives. This reaction is a common strategy for the synthesis of more complex hydrazides and has applications in the development of new bioactive molecules. nih.govekb.eg The acylation typically occurs at the terminal nitrogen atom of the hydrazine moiety.

N-acylhydrazones, which can be considered derivatives of these acylated hydrazines, are an important class of compounds with diverse biological activities. mdpi.com The synthesis of N-acylhydrazones often involves the condensation of a carboxylic acid hydrazide with an aldehyde or ketone. utar.edu.my

Reduction of the Hydrazine Group to Amine Functionalities

The hydrazine moiety can be reduced to the corresponding amine, providing a synthetic route to substituted anilines. This transformation involves the cleavage of the N-N single bond. A common method for this reduction is catalytic hydrogenation, using catalysts such as platinum oxide or palladium on carbon. orgsyn.org Other reducing agents like tin(II) chloride in hydrochloric acid can also be employed for this purpose. chemicalbook.com The reduction of this compound would yield ethyl 3-aminobenzoate (B8586502), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. sielc.comuni.lu

Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the hydrazinyl group (-NHNH₂) and the ethyl carboxylate group (-COOEt).

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile attacking an electrophile. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com The regiochemical outcome is determined by the electronic properties of the substituents already on the ring.

Hydrazinyl Group (-NHNH₂): This group is analogous to an amino group. The nitrogen atom adjacent to the ring has a lone pair of electrons that it can donate into the ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles than benzene itself. Therefore, the hydrazinyl group is a strongly activating, ortho-, para-directing group.

Ethyl Carboxylate Group (-COOEt): This is an electron-withdrawing group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive than benzene. It deactivates the ortho and para positions more than the meta position, thus it is a deactivating, meta-directing group.

When both groups are present, the powerful activating and ortho-, para-directing effect of the hydrazinyl group dominates. Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the hydrazinyl group (positions 2, 4, and 6) and meta to the ester group.

| Position | Relation to -NHNH₂ | Relation to -COOEt | Predicted Reactivity |

| 2 | ortho | ortho | Favored |

| 4 | para | ortho | Favored |

| 5 | meta | meta | Disfavored |

| 6 | ortho | meta | Highly Favored |

This table predicts the regioselectivity of electrophilic aromatic substitution on this compound.

Nucleophilic aromatic substitution (NAS) is less common than EAS and typically requires the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group. This compound itself is not highly susceptible to NAS. However, if the molecule were further functionalized, for instance with a nitro group (a very strong electron-withdrawing group) positioned ortho or para to a leaving group (like a halide), NAS could occur.

For example, in a hypothetical derivative like Ethyl 4-chloro-3-hydrazinyl-5-nitrobenzoate, a nucleophile could displace the chloride because it is positioned ortho and para to two strong electron-withdrawing groups (the nitro and ester groups, respectively), which can stabilize the negatively charged Meisenheimer complex intermediate.

Cyclization Reactions for Heterocyclic Scaffolds

The hydrazinyl moiety is a key functional group for synthesizing various heterocyclic compounds, most notably pyrazoles.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a molecule with equivalent reactivity). arabjchem.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.orgrsc.org

In the case of this compound, the -NHNH₂ group acts as the dinucleophile. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring.

For example, the reaction of this compound with a β-ketoester like ethyl acetoacetate (B1235776) would lead to the formation of a pyrazolone (B3327878) derivative, a class of compounds with significant biological and pharmaceutical applications. The reaction with a 1,3-diketone such as acetylacetone (B45752) would yield a substituted pyrazole. The regioselectivity of the cyclization depends on which carbonyl group of the diketone is attacked first by which nitrogen of the hydrazine.

| Reactant | Intermediate | Product Type |

| 1,3-Diketone (e.g., Acetylacetone) | Hydrazone | Substituted Pyrazole |

| β-Ketoester (e.g., Ethyl acetoacetate) | Hydrazone | Pyrazolone |

| α,β-Unsaturated Ketone | Pyrazoline (after cyclization) | Pyrazole (after oxidation) |

This table outlines the formation of pyrazole and pyrazolone scaffolds from this compound and various carbonyl compounds.

Synthesis of Thiadiazoles

The transformation of this compound into thiadiazole derivatives typically proceeds through a multi-step sequence involving the initial formation of a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization to form the 1,3,4-thiadiazole (B1197879) ring.

A common pathway involves the reaction of this compound with an isothiocyanate. This reaction forms an N,N'-disubstituted thiosemicarbazide. Subsequent intramolecular cyclization, often promoted by a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of a 2,5-disubstituted 1,3,4-thiadiazole.

Alternatively, this compound can be reacted with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form a dithiocarbazate salt. nih.gov This salt can then be treated with a suitable electrophile, such as an acid chloride or another acylating agent, followed by cyclization to yield the thiadiazole ring. bu.edu.eg For instance, reaction of the potassium dithiocarbazate intermediate with an acid chloride would form a diacylhydrazine derivative, which can be cyclized under acidic conditions. bu.edu.eg

Another approach involves the initial conversion of this compound to the corresponding thiosemicarbazide by reacting it with ammonium (B1175870) thiocyanate. The resulting 3-(thiosemicarbazido)benzoate can then be cyclized with various reagents. For example, treatment with a dehydrating agent like phosphorus oxychloride can yield 2-amino-5-(3-ethoxycarbonylphenyl)-1,3,4-thiadiazole.

The following table summarizes a representative synthesis of a thiadiazole derivative starting from this compound.

| Starting Material | Reagents | Intermediate | Cyclization Condition | Product |

| This compound | 1. Phenyl isothiocyanate2. H₂SO₄ | Ethyl 3-(4-phenylthiosemicarbazido)benzoate | Heat | Ethyl 3-(5-anilino-1,3,4-thiadiazol-2-yl)benzoate |

Derivatization to Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from this compound is a well-established transformation that typically begins with the conversion of the ester group to a hydrazide. nih.gov This is achieved by reacting this compound with hydrazine hydrate, which selectively attacks the ester carbonyl to form 3-hydrazinylbenzohydrazide (B2996192). This intermediate, possessing two reactive hydrazinyl moieties, serves as the key building block for the oxadiazole ring.

The most common method for constructing the 1,3,4-oxadiazole (B1194373) ring from 3-hydrazinylbenzohydrazide involves its reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. nih.gov This reaction proceeds through the formation of a diacylhydrazine intermediate which then undergoes cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Another versatile method is the oxidative cyclization of N-acylhydrazones. nih.govopenmedicinalchemistryjournal.com In this approach, 3-hydrazinylbenzohydrazide is first condensed with an aldehyde to form an N-acylhydrazone. This intermediate is then subjected to an oxidizing agent, which promotes the cyclization to the 1,3,4-oxadiazole ring. A variety of oxidizing agents can be employed for this purpose.

The table below outlines a typical synthetic route to an oxadiazole derivative.

| Starting Material | Reagents | Intermediate | Cyclization Condition | Product |

| This compound | 1. Hydrazine hydrate2. Acetic acid, POCl₃ | 3-Hydrazinylbenzohydrazide | Reflux | 2-Methyl-5-(3-hydrazinylphenyl)-1,3,4-oxadiazole |

Construction of Triazines and Thiazoles

Triazines: The synthesis of triazine heterocycles from this compound can be approached through several routes, typically involving the reaction of the hydrazinyl group with reagents that provide the remaining nitrogen and carbon atoms of the triazine ring. For the construction of 1,2,4-triazines, a common method involves the reaction with 1,2-dicarbonyl compounds followed by cyclization.

Thiazoles: The construction of a thiazole (B1198619) ring from this compound generally requires the initial formation of a thiosemicarbazone. This is accomplished by reacting this compound with an appropriate isothiocyanate to yield a thiosemicarbazide, which is then condensed with an aldehyde or ketone. The resulting thiosemicarbazone is a key intermediate for the Hantzsch thiazole synthesis. Reaction of this thiosemicarbazone with an α-haloketone, such as phenacyl bromide, in a suitable solvent like ethanol, leads to the formation of a 2-hydrazinyl-1,3-thiazole derivative.

A representative synthesis for a thiazole derivative is shown below.

| Starting Material | Reagents | Intermediate | Cyclization Reagent | Product |

| This compound | 1. Ammonium thiocyanate2. Acetone | Ethyl 3-(2-isopropylidenethiosemicarbazido)benzoate | 2-Bromoacetophenone | Ethyl 3-(2-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl)propan-2-yl)benzoate |

Exploration of Other Fused Heterocycles

The presence of both a hydrazinyl group and an aromatic ring in this compound makes it an excellent substrate for the synthesis of fused heterocyclic systems. Two notable examples are the Fischer indole (B1671886) synthesis and the synthesis of pyrazoles.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone. mdpi.com this compound can be reacted with a variety of aldehydes or ketones to form the corresponding hydrazone. organic-chemistry.org Treatment of this hydrazone with a Brønsted or Lewis acid catalyst, often at elevated temperatures, induces a nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) to yield the indole ring. wikipedia.org This provides a direct route to substituted ethyl indole-6-carboxylates.

Pyrazole Synthesis: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A standard method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound. orientjchem.orgnih.govorganic-chemistry.org this compound can react with various 1,3-diketones, such as acetylacetone, in a suitable solvent, often with acid catalysis. dergipark.org.tr The reaction proceeds via a condensation-cyclization sequence to afford N-aryl-substituted pyrazoles. nih.gov

The following tables illustrate these transformations.

Fischer Indole Synthesis Example:

| Starting Material | Ketone/Aldehyde | Intermediate | Catalyst | Product |

| This compound | Cyclohexanone | Ethyl 3-(2-cyclohexylidenehydrazinyl)benzoate | Polyphosphoric acid | Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |

Pyrazole Synthesis Example:

| Starting Material | 1,3-Dicarbonyl Compound | Reaction Condition | Product |

| This compound | Acetylacetone (2,4-pentanedione) | Acetic acid, reflux | Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate |

Applications in Advanced Organic Synthesis

Ethyl 3-hydrazinylbenzoate has emerged as a significant and versatile molecule in the field of advanced organic synthesis. Its unique bifunctional nature, possessing both a reactive hydrazinyl group and an ethyl benzoate (B1203000) moiety, allows it to serve as a foundational building block for a diverse array of complex organic structures. This versatility has been harnessed in the development of pharmaceuticals, agrochemicals, and novel materials with specialized properties.

Medicinal Chemistry and Biological Activity Studies of Ethyl 3 Hydrazinylbenzoate Derivatives

Antiproliferative and Anticancer Activities

Derivatives of hydrazide-hydrazones are a significant class of compounds investigated for their potential in cancer therapy. nih.gov Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Specific Kinase Pathways (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, EGFR kinase inhibitors are a major focus of anticancer drug development. nih.gov Several studies have demonstrated that hydrazone derivatives can effectively inhibit EGFR.

Novel sulfonyl thiazolyl-hydrazone derivatives were synthesized and evaluated for their in vitro effect on EGFR. Many of these compounds showed marked inhibitory activity, with IC₅₀ values ranging from 0.037 to 0.317 μM. researchgate.net Notably, six of these derivatives displayed more potent inhibition than the reference drug dasatinib (B193332) (IC₅₀ = 0.077 μM). researchgate.net

In another study, a series of thiazolyl-pyrazoline derivatives were designed as potential EGFR inhibitors. Four selected compounds exhibited significant EGFR kinase inhibition with IC₅₀ values between 83 and 305 nM. nih.gov This inhibitory activity correlated with their cytotoxic effects on lung and breast cancer cell lines. nih.gov Molecular docking studies of these and other hydrazone derivatives have helped to elucidate the binding modes within the EGFR active site, confirming their potential as a scaffold for developing new, potent inhibitors. researchgate.net The hybridization of pyrazoline and thiazole (B1198619) moieties has been a particularly successful strategy in designing conjugates with targeted EGFR-directed activity. nih.gov

Evaluation of Cytotoxicity Against Cancer Cell Lines

The anticancer potential of ethyl 3-hydrazinylbenzoate derivatives and related hydrazones has been extensively evaluated against a variety of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of cancer cells by 50%.

For instance, a series of novel N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene (B151609) sulfonyl-hydrazides demonstrated promising activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. One compound, S4, was particularly potent with IC₅₀ values of 4.1 µM and 2.6 µM against A549 and MCF-7 cells, respectively. mdpi.commdpi.com Another study on new benzothiazole (B30560) acylhydrazones found that compounds 4d, 4e, and 4h were effective against C6 (rat brain glioma), A549, MCF-7, and HT-29 (human colorectal adenocarcinoma) cell lines. researchgate.net

Similarly, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) were synthesized and tested against liver cancer cell lines Huh-7 and HepG-2. Compounds 5d and 5g showed notable antiproliferative effects, inducing cell cycle arrest and apoptosis. Research on 2-arenoxybenzaldehyde N-acyl hydrazone derivatives also revealed significant cytotoxicity, with hydrazone 1d showing the lowest IC₅₀ value of 9.38 µM against the PC-3 prostate cancer cell line.

The table below summarizes the cytotoxic activities of selected hydrazone derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene sulfonyl-hydrazide (S4) | A549 (Lung) | 4.1 | mdpi.commdpi.com |

| N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene sulfonyl-hydrazide (S4) | MCF-7 (Breast) | 2.6 | mdpi.commdpi.com |

| N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene sulfonyl-hydrazide (S1) | A549 (Lung) | 10.2 | mdpi.commdpi.com |

| N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene sulfonyl-hydrazide (S2) | A549 (Lung) | 5.4 | mdpi.commdpi.com |

| 2-arenoxybenzaldehyde N-acyl hydrazone (1d) | PC-3 (Prostate) | 9.38 | |

| 2-arenoxybenzaldehyde N-acyl hydrazone (1e) | A-549 (Lung) | 13.39 | |

| 1,3,4-Oxadiazole (B1194373) derivative (2l) | MDA-MB-231 (Breast) | 22.73 | |

| Sulfonyl thiazolyl-hydrazone | MCF-7 (Breast) | 1.24 | researchgate.net |

| Sulfonyl thiazolyl-hydrazone | HepG2 (Liver) | 3.61 | researchgate.net |

Antimicrobial and Antifungal Properties

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi. nih.gov The key azomethine group (-NH–N=CH-) is a critical pharmacophore for their antimicrobial action. mdpi.com

Studies on ethylparaben (B1671687) hydrazide-hydrazone derivatives revealed antimicrobial activities across a wide range, with Minimum Inhibitory Concentration (MIC) values from 2 to 256 μg/mL. nih.govnih.gov One particular derivative, compound 3g, demonstrated exceptional activity against Staphylococcus aureus, with a MIC value of 2 μg/mL, equivalent to the reference antibiotic ampicillin. nih.gov Another derivative, compound 3b, was effective against Candida albicans with a MIC of 64 µg/mL. nih.gov

The antifungal properties of hydrazine-based compounds have also been highlighted in other studies. Three specific hydrazine-based compounds (Hyd.H, Hyd.OCH₃, and Hyd.Cl) showed potent fungicidal activity against wild-type and drug-resistant clinical isolates of C. albicans. These compounds were also found to reduce biofilm formation, a key virulence factor in persistent fungal infections. Further research into 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives confirmed that the presence of the hydrazone linkage enhanced antifungal potency against various Candida species.

The table below presents the antimicrobial and antifungal activities of selected hydrazone derivatives.

| Compound/Derivative Series | Microorganism | Activity (MIC in µg/mL) | Reference |

| Ethylparaben hydrazide-hydrazone (3g) | Staphylococcus aureus (ATCC 29213) | 2 | nih.gov |

| Ethylparaben hydrazide-hydrazone (3b) | Candida albicans (ATCC 10231) | 64 | nih.gov |

| Ethylparaben hydrazide-hydrazone (3b) | Candida albicans (Clinical Isolate) | 64 | nih.gov |

| General Ethylparaben hydrazide-hydrazones | Various Bacteria/Fungi | 64-256 | nih.gov |

| Hydrazide hydrazone (5c) | Bacillus subtilis | 2.5 | mdpi.com |

| Hydrazide hydrazone (5f) | Escherichia coli | 2.5 | mdpi.com |

| Hydrazide hydrazone (5f) | Klebsiella pneumoniae | 2.5 | mdpi.com |

| Hydrazone derivative (13a) | Candida parapsilosis | 16-32 | |

| Hydrazone derivative (7b) | Candida parapsilosis | 8-16 | |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Generally high efficacy |

Antiviral and Anti-tubercular Potential

Hydrazide-hydrazone derivatives have shown significant promise as both antiviral and anti-tubercular agents. The hydrazone scaffold is present in a number of compounds with a wide spectrum of bioactivity. nih.gov

In the realm of antiviral research, a series of novel 3-hydrazonoindolin-2-one derivatives were designed and synthesized as potential inhibitors of HIV-1 Ribonuclease H (RNase H), a key enzyme for viral replication. An iterative optimization process led to the development of compound 6t, which exhibited an IC₅₀ value of 7.85 μM, representing a significant improvement over the initial lead compound. In a different study, ethyl 3-hydroxyhexanoate, a structurally related ester, was identified as a potent antiviral compound against Coxsackievirus B (CVB), an agent responsible for viral myocarditis. This compound was shown to inhibit viral RNA replication.

Regarding anti-tubercular activity, the emergence of resistant strains of Mycobacterium tuberculosis has made the development of new drugs a priority. Based on the known anti-mycobacterial activity of acid hydrazides, a series of substituted 3-hydrazinyl-3-oxo-propanamides were designed. Three of these compounds exhibited good anti-tubercular activity and were identified as potential inhibitors of the essential protein kinase PknB from Mycobacterium tuberculosis. Another study identified an aldehyde-arylhydrazone-oxoquinoline derivative with a potent in vitro profile against the M. tuberculosis H37Rv strain, showing a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL.

The table below details the anti-tubercular activity of selected hydrazone derivatives.

| Compound/Derivative Series | Target/Strain | Activity (MIC) | Reference |

| Aldehyde-arylhydrazone-oxoquinoline (4e) | M. tuberculosis H37Rv | 6.25 µg/mL | |

| Isoniazid-isatin hydrazone derivative (15) | M. tuberculosis H37Rv | 0.17 µM | |

| 2-oxo-2,3-dihydro-1H-3-indolilydene-pyridine carboxylic acid (11) | M. tuberculosis | 10.3 µM | nih.gov |

| 4-bromo-N'-(5-chloro-1-(4-chlorobenzyl)-2-oxoindolyn-3-ilydene)benzohydrazide (12) | M. tuberculosis H37Rv | 12.4 µM | nih.gov |

| 1,3,4-thiadiazole (B1197879) derivative (52) | M. tuberculosis H37Rv | 9.87 µM | |

| 1,3,4-thiadiazole derivative (52) | MDR-TB strain | 9.87 µM |

Antimalarial and Antiprotozoal Efficacy

The hydrazone scaffold is recognized for its potential in developing treatments for parasitic diseases, including malaria and other protozoal infections. nih.govnih.gov

In the context of antimalarial research, several 9-substituted derivatives of artemisinin, a potent antimalarial drug, have been synthesized, some incorporating hydrazone-like functionalities. These compounds have demonstrated a wide range of in vitro activity against human malaria parasites, including chloroquine-sensitive and resistant clones. The combination of other active pharmacores, such as indoloquinoline, with molecules like artesunate (B1665782) via amide bonds has produced hybrids with increased antimalarial activity against both sensitive (NF54) and resistant (K1) strains of P. falciparum. Furthermore, an ethyl acetate extract of Bidens pilosa, containing various secondary metabolites including ester derivatives, showed significant in vivo parasite suppressive activity against Plasmodium berghei.

Hydrazone derivatives have also been evaluated for broader antiprotozoal activity. nih.gov Synthetic aryl hydrazone derivatives have been tested against the HM1:IMSS strain of Entamoebica histolytica, the causative agent of amoebiasis, with some showing an IC₅₀ value as low as 0.13 μM. nih.gov Other research has focused on activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net Newly synthesized imidazole-containing compounds demonstrated improved in vitro efficiency and lower toxicity compared to the standard drug Benznidazole, with their mechanism of action potentially linked to the inhibition of the parasite's Fe-superoxide dismutase. researchgate.net Leishmaniasis, another significant protozoal disease, is also a target for new therapies, with various compounds being explored for their activity against different Leishmania species. mdpi.commdpi.comresearchgate.net

Anti-inflammatory and Analgesic Effects

Hydrazone derivatives are well-documented for their anti-inflammatory and analgesic properties, making them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A study focused on a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which were tested for in vivo analgesic and anti-inflammatory activity. nih.gov These ester derivatives showed better analgesic and anti-inflammatory profiles compared to their parent compounds, and importantly, exhibited a lower ulcerogenic effect, a common side effect of many NSAIDs. nih.gov

In another investigation, the anti-inflammatory and analgesic potential of N-pyrrolylcarbohydrazide and four of its pyrrole (B145914) hydrazone derivatives were evaluated. One carbohydrazide (B1668358) compound demonstrated significant, dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The structural features of this compound, including a 4-chlorophenyl substituent and the flexible hydrazone functional group, were deemed crucial for its robust activity, likely through interactions with cyclooxygenase (COX) enzymes. The presence of an ethyl ester group was noted to enhance lipophilicity, which can improve membrane permeability and access to biological targets. The study of 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile analogues as inhibitors of immune complex-induced inflammation further supports the potential of hydrazino-derivatives in treating inflammatory conditions.

Neuropharmacological Activities (e.g., Anticonvulsant)

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Hydrazone derivatives have emerged as a promising class of compounds with significant anticonvulsant potential. saspublishers.com These molecules are often evaluated using standard screening models such as the maximal electroshock (MES) test, which indicates activity against generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) induced seizure test, which can suggest efficacy against absence seizures. cu.edu.egrfppl.co.in

Research has shown that the structural features of these hydrazone derivatives play a critical role in their activity. For instance, in a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-benzal hydrazone derivatives, several compounds showed more potent activity than the established drug phenytoin (B1677684) in the PTZ screen. nih.gov Specifically, compounds with o-methoxy, o-methyl, p-methyl, p-nitro, and p-dimethylamino substitutions on the benzaldehyde (B42025) ring were identified as highly active. nih.gov This suggests that electronic and steric factors of the substituents are key determinants of anticonvulsant efficacy.

Similarly, studies on quinazoline-based hydrazones have identified compounds with 100% protection against PTZ-induced convulsions, proving to be several folds more active than the reference drug sodium valproate. cu.edu.eg The activity of these compounds is often linked to their ability to interact with GABA-A receptors, a key target in epilepsy treatment. cu.edu.eg The broad-spectrum activity of many hydrazone derivatives in both MES and PTZ models highlights their potential as versatile anticonvulsant agents. mdpi.com

Table 1: Anticonvulsant Activity of Selected Hydrazone Derivatives This table is representative of findings in the field and is based on data reported for various hydrazone scaffolds.

| Compound Series | Test Model | Most Active Substituents | Reference |

|---|---|---|---|

| 5-Chloro-2(3H)-benzoxazolinone Hydrazones | PTZ-induced seizure | o-methoxy, p-methyl, p-nitro | nih.gov |

| Quinazoline (B50416) Analogues | PTZ and Picrotoxin | 4-bromo, 4-chloro on phenyl ring | cu.edu.egmdpi.com |

| Benzylidene Camphor Thio-semicarbazones | MES | Specific chloro and nitro derivatives | dovepress.com |

Targeting Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative diseases like Alzheimer's are complex and multifactorial, involving multiple pathological pathways such as cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. nih.gov This complexity has driven the development of multitarget-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov The versatile hydrazone scaffold is well-suited for the design of such MTDLs for neurodegenerative disorders.

Inhibition of Amyloid Aggregation

A primary pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils. researchgate.net Developing small molecules that can inhibit this aggregation process is a major therapeutic strategy. researchgate.netnih.gov While specific studies on this compound derivatives for this purpose are not extensively documented, the principles of inhibitor design can be applied. Inhibitors often work by binding to Aβ monomers or oligomers, redirecting the aggregation pathway toward non-toxic species. nih.gov

Key structural features found in known Aβ aggregation inhibitors include nitro groups, phenols, and carboxylic acids. researchgate.net These groups can disrupt the hydrogen bonds that stabilize the β-sheet structures of amyloid aggregates. researchgate.net It is plausible that hydrazone derivatives of this compound, incorporating such functional groups, could be designed to act as Aβ aggregation inhibitors. The strategy often involves creating molecules that mimic a segment of the amyloid protein, thereby binding to it and blocking further fibril formation. nih.govfrontiersin.org

Modulation of Monoamine Oxidase Activity

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. The inhibition of MAO-B is a validated strategy for treating Parkinson's disease and has potential applications in other neurodegenerative conditions. Hydrazine (B178648) and its derivatives have long been known as potent MAO inhibitors. nih.gov Phenylhydrazine (B124118), for example, is an irreversible inhibitor of the enzyme. nih.gov

More recent research has focused on developing selective MAO-B inhibitors to minimize side effects. nih.gov A series of novel benzothiazole-hydrazone derivatives were designed and synthesized, showing significant and selective inhibitory activity against human MAO-B (hMAO-B). nih.gov One of the most potent compounds in the series exhibited an IC50 value of 0.060 µM for hMAO-B, with a non-competitive inhibition mechanism. nih.gov Docking studies revealed strong interactions between the inhibitor and the enzyme's active site. nih.gov These findings underscore the potential of the hydrazone scaffold, derivable from this compound, in creating potent and selective MAO-B inhibitors for neurodegenerative disease therapy.

Table 2: MAO-B Inhibitory Activity of Benzothiazole-Hydrazone Derivatives

| Compound | hMAO-B IC50 (µM) | Selectivity for MAO-B | Reference |

|---|---|---|---|

| 3e | 0.060 | High | nih.gov |

| 3h | 0.075 | High | nih.gov |

| 3f | 0.963 | Moderate | nih.gov |

| 3a | 15.450 | Low | nih.gov |

| Selegiline (Standard) | 0.044 | High | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical series. For hydrazone derivatives, SAR analyses have provided valuable insights for both anticonvulsant and MAO-inhibiting activities.

In the context of anticonvulsant activity, substitutions on the aromatic rings of the hydrazone scaffold significantly influence potency. For quinazoline derivatives, electron-withdrawing groups (e.g., -Br, -Cl) at the para-position of a phenyl ring resulted in the highest activity. mdpi.com Similarly, for phenylmethylenehydantoins, alkyl and halogeno groups on the phenyl ring led to good anticonvulsant activity, whereas polar groups like nitro (-NO2) or hydroxyl (-OH) were detrimental. nih.gov This indicates that lipophilicity and specific electronic properties are key drivers for anticonvulsant action in these series.

For MAO-B inhibition by benzothiazole-hydrazones, the presence of the hydrazothiazole nucleus bearing a phenyl ring with a meta-nitro group was identified as a critical pharmacophoric feature for selective and potent activity. nih.gov SAR studies showed that the nature and position of substituents on another phenyl ring attached to the hydrazone nitrogen could fine-tune the inhibitory potency.

Chelation Properties and Biological Implications

The dysregulation of metal ions is implicated in the pathology of several diseases. Chelating agents are molecules that can bind to metal ions, forming stable complexes. nih.gov The hydrazide moiety (-CONHNH-), which can be derived from hydrazinyl compounds, has been utilized to create powerful chelating agents. google.com For instance, dihydrazide derivatives of ethylenediaminetetraacetic acid (EDTA) have shown an iron-binding capacity that is 5 to 10 times greater than that of conventional chelating agents. google.com These hydrazide-based agents can form chelates with a wide range of heavy metals, including chromium, nickel, lead, and zinc. google.com

This capacity for metal chelation has significant biological implications. The ability of derivatives synthesized from a starting material like this compound to sequester excess metal ions could be therapeutically relevant in conditions where metal-induced oxidative stress is a contributing factor.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods provide a foundational understanding of a molecule's reactivity, stability, and spectroscopic properties.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical parameters. DFT, on the other hand, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

Table 1: Illustrative Data from DFT Studies on Related Hydrazone Compounds

| Property | Description | Typical Application |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides insights into bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding the electrostatic potential and sites prone to electrophilic or nucleophilic attack. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |

This table is illustrative and represents the types of data that would be generated in a DFT study of Ethyl 3-hydrazinylbenzoate.

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods by incorporating some empirical parameters. researchgate.net This makes them particularly suitable for exploring the conformational landscape of larger molecules, where numerous rotational degrees of freedom exist. For this compound, semi-empirical methods could be employed to identify low-energy conformers by systematically rotating the bonds associated with the ethyl ester and hydrazinyl groups. The results of such an analysis can provide crucial information for subsequent, more accurate, calculations and for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

In the absence of specific docking studies for this compound, we can look at studies on similar molecules. For example, a molecular docking study of a series of N-acyl hydrazone-benzimidazole derivatives against human carbonic anhydrase I and II (hCA I and II) was conducted to understand their interaction patterns. nih.gov The study revealed key hydrogen bonding and π-π stacking interactions within the active site of the enzymes. nih.gov Similarly, research on hydrazine-clubbed thiazole (B1198619) derivatives as potential antidiabetic agents used molecular docking to predict their binding to α-amylase and α-glucosidase receptors. nih.gov

For this compound, a docking study would involve preparing the 3D structure of the ligand and a target protein. The docking algorithm would then explore various possible binding poses of the ligand within the receptor's active site, scoring them based on a force field. The resulting poses would reveal potential key interactions, such as hydrogen bonds between the hydrazinyl group or the ester carbonyl and amino acid residues in the receptor.

Molecular docking programs also provide an estimate of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov This score is a function of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the ligand and the receptor. A lower docking score generally indicates a more favorable binding affinity. nih.gov For instance, in the study of hydrazine (B178648) clubbed thiazoles, docking scores ranged from -9.0 to -11.8 kcal/mol, suggesting strong binding to the target enzymes. nih.gov

Table 2: Example of Molecular Docking Results for Hydrazone Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | Asp123, Lys45 | 2 |

| Derivative B | -9.2 | Asp123, Glu78, Leu21 | 3 |

| Derivative C | -7.9 | Lys45, Val19 | 1 |

This table is a hypothetical representation of data from a molecular docking study and illustrates the type of information that would be generated.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.gov QSAR models are mathematical equations that can be used to predict the activity of new, unsynthesized compounds. protoqsar.com

The development of a QSAR model involves several steps. neovarsity.org First, a dataset of compounds with known biological activities is collected. Then, a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. acs.org Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

The predictive ability of the QSAR model is evaluated using internal and external validation techniques. A robust QSAR model can be a valuable tool for predicting the biological activity of novel compounds and guiding the design of more potent analogues. nih.gov

One of the main advantages of QSAR studies is the ability to identify the key molecular descriptors that are most influential for the biological activity of a series of compounds. neovarsity.org By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to understand which structural features are important for activity. scribd.com

For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing the hydrophobicity of the molecule would lead to an increase in biological activity. This information is crucial for medicinal chemists to rationally design new molecules with improved potency and selectivity. Descriptors can range from simple 1D properties like molecular weight to complex 3D properties derived from the molecule's conformation. hufocw.orgucsb.edu

A hypothetical QSAR equation for a series of this compound analogues could be:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (No. of H-bond donors) + 2.1

In this hypothetical model, LogP (a measure of hydrophobicity) and the number of hydrogen bond donors have a positive impact on activity, while the topological polar surface area (TPSA) has a negative impact.

of this compound

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics simulations can elucidate the dynamic nature of this compound by exploring its various possible conformations over time. Such studies would involve placing the molecule in a simulated physiological environment (typically a water box with appropriate ions) and calculating the forces between atoms to model their movements. This allows for the mapping of the molecule's potential energy surface and the identification of low-energy, stable conformations.

Key parameters that would be investigated include:

Intramolecular Interactions: The simulations would also reveal intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. For example, the hydrazinyl group's hydrogen atoms could potentially interact with the carbonyl oxygen of the ester group.

The results of such simulations would provide a probability distribution of different conformers, offering a picture of the molecule's structural flexibility and the shapes it is most likely to adopt in solution.

Molecular Dynamics Simulations for Protein Interactions

MD simulations are also instrumental in understanding how a small molecule like this compound might interact with a protein target. This is a critical aspect of computational drug discovery and design. The general process involves docking the small molecule into the binding site of a protein and then running an MD simulation of the protein-ligand complex.

These simulations can provide detailed information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket over the course of the simulation, researchers can assess the stability of the binding pose. A stable RMSD suggests a persistent interaction.

Key Intermolecular Interactions: MD simulations can identify the specific amino acid residues that form lasting interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydrazinyl group could act as a hydrogen bond donor, while the ester group could be an acceptor. The phenyl ring can participate in hydrophobic or π-stacking interactions.

Conformational Changes: The simulations can also reveal if the protein or the ligand undergoes conformational changes upon binding. This can be crucial for understanding the mechanism of action, especially in cases of induced-fit binding.

While direct research on this compound is pending, studies on other phenylhydrazine (B124118) and hydrazone derivatives have successfully used these techniques to predict binding affinities and understand interaction mechanisms with various protein targets. These studies serve as a valuable blueprint for future computational investigations of this compound.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| Hydrazinyl Group (-NHNH2) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond (Donor) |

| Carbonyl Group (C=O) of Ester | Arginine, Lysine, Serine, Threonine | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Leucine, Valine, Isoleucine | Hydrophobic Interaction | |

| Ethyl Group of Ester | Alanine, Valine, Leucine | Hydrophobic Interaction |

Future Perspectives and Emerging Research Directions

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The quest for more potent and selective bioactive agents has spurred the development of innovative derivatization strategies for ethyl 3-hydrazinylbenzoate. The presence of the reactive hydrazinyl and ester functionalities allows for a multitude of chemical transformations, leading to diverse molecular architectures with potentially enhanced biological activities.

Future research is focused on moving beyond simple acylation and alkylation to more complex, multi-step synthetic pathways. These strategies aim to introduce a variety of heterocyclic moieties and functional groups to probe a wider chemical space and optimize structure-activity relationships (SAR).

One promising approach involves the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazone derivatives. These reactions are often straightforward and can be performed under mild conditions, allowing for the rapid generation of a library of compounds. For instance, reaction with isatin (B1672199) can yield derivatives with potential anticancer properties. researchgate.net The introduction of different substituted aromatic or heterocyclic aldehydes can lead to a range of hydrazones with diverse electronic and steric properties, which can be screened for various biological activities. researchgate.net

Another avenue of exploration is the use of cyclization reactions to construct novel heterocyclic systems incorporating the this compound backbone. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives, a class of compounds known for a wide spectrum of pharmacological activities. Similarly, reaction with isothiocyanates followed by cyclization can yield thiadiazole derivatives, which have been investigated as anticancer agents. nih.gov

The following table summarizes some novel derivatization strategies being explored:

| Derivatization Strategy | Reagents | Resulting Derivative Class | Potential Bioactivity |

| Hydrazone Formation | Substituted Aldehydes/Ketones | Schiff Bases/Hydrazones | Anticancer, Antimicrobial |

| Pyrazole Synthesis | β-Dicarbonyl Compounds | Pyrazole Derivatives | Anti-inflammatory, Analgesic |

| Thiadiazole Synthesis | Isothiocyanates, Carbon Disulfide | Thiadiazole Derivatives | Anticancer, Antifungal |

| Thiazole (B1198619) Synthesis | α-Haloketones/Esters | Thiazole Derivatives | Antioxidant, Antimicrobial nih.gov |

| Benzotriazinone Synthesis | Diazotization followed by coupling | Benzotriazinone Derivatives | Anticancer nih.gov |

These advanced derivatization strategies, coupled with high-throughput screening methods, are expected to unlock the full therapeutic potential of the this compound scaffold.

Multi-Targeted Drug Design Approaches Utilizing this compound Scaffolds

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the paradigm shift from the "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The this compound scaffold, with its multiple points for chemical modification, is an attractive starting point for the design of such MTDLs.

In the context of neurodegenerative diseases like Alzheimer's, an MTDL approach could involve designing a molecule that, for example, inhibits both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in the disease's progression. nih.gov The this compound core could be functionalized with a group known to inhibit AChE, while the hydrazinyl moiety itself, or a derivative thereof, could be designed to target MAO.

Similarly, in cancer therapy, MTDLs are being designed to overcome drug resistance and improve efficacy. For instance, a derivative of this compound could be synthesized to inhibit a specific protein kinase involved in tumor growth, while another part of the molecule could possess DNA-intercalating or anti-angiogenic properties. The isatin moiety, which can be introduced via derivatization of the hydrazinyl group, is a known pharmacophore in several clinically approved anticancer drugs. nih.gov

The design of these MTDLs often relies on creating hybrid molecules that combine the pharmacophores of two or more known drugs. The this compound scaffold can serve as a linker or a central core to which these different pharmacophoric units are attached.

| Disease Area | Potential Targets | Hypothetical MTDL Strategy using this compound |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Beta-secretase (BACE1) | Linkage of a known AChE inhibitor to the benzoate (B1203000) ring and modification of the hydrazinyl group to target MAO. |

| Cancer | Tyrosine Kinases, Tubulin, Topoisomerase | Incorporation of a kinase-inhibiting moiety on the aromatic ring and a tubulin-binding group via the hydrazinyl function. |

| Infectious Diseases | Multiple bacterial or viral enzymes | Design of derivatives that can inhibit key enzymes from different stages of the pathogen's life cycle. |

The rational design of such multi-targeted agents, often guided by computational modeling, represents a significant future direction for leveraging the this compound scaffold in medicinal chemistry.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.netnih.gov These computational tools can be powerfully applied to the exploration of the chemical space around this compound.

Predictive Modeling for Bioactivity: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on a dataset of this compound derivatives and their corresponding biological activities. nih.gov These models can then predict the activity of new, virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov This approach saves significant time and resources compared to traditional trial-and-error methods.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on desired properties. nih.gov Starting with the this compound scaffold, these models can generate novel derivatives that are predicted to have high activity against a specific biological target and possess favorable drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Data Analysis and Target Identification: AI algorithms can analyze vast biological datasets to identify new potential drug targets for which this compound derivatives could be effective. researchgate.net By uncovering hidden patterns and correlations in complex biological data, AI can suggest novel therapeutic applications for this versatile scaffold.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Bioactivity Models | Training ML models on known derivatives to predict the activity of new ones. researchgate.net | Faster identification of potent bioactive compounds. |

| Generative Molecular Design | Using AI to generate novel molecular structures with desired properties. | Discovery of novel and patentable drug candidates. |

| Virtual Screening | Computationally screening large libraries of virtual derivatives against a biological target. | Efficient exploration of a vast chemical space. |

| ADMET Prediction | Using ML to predict the pharmacokinetic and toxicity profiles of derivatives. | Early identification of compounds with poor drug-like properties. |

The integration of AI and ML into the research workflow for this compound and its derivatives holds immense promise for accelerating the discovery of new medicines.

Development of this compound Derivatives in Material Science Beyond Polymers

While the application of this compound in polymer science is established, its derivatives hold potential for use in a broader range of advanced materials. The unique combination of an aromatic ring, an ester group, and a reactive hydrazinyl moiety can be exploited to create materials with novel optical, electronic, and surface properties.

One emerging area is the development of organic light-emitting diode (OLED) materials . The core structure of this compound can be modified to create molecules with high fluorescence quantum yields and good charge transport properties, which are essential for efficient OLEDs. The hydrazone derivatives, in particular, are known to exhibit interesting photophysical properties.

Another potential application is in the field of sensors . The hydrazinyl group can act as a binding site for specific analytes, and the resulting interaction can be designed to produce a measurable change in the molecule's optical or electrochemical properties. This could lead to the development of sensitive and selective chemical sensors for environmental monitoring or medical diagnostics.

Furthermore, the ability of the hydrazinyl group to form stable complexes with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) . By carefully selecting the metal ions and the derivatized this compound ligand, it may be possible to construct porous materials with applications in gas storage, separation, and catalysis.

| Material Science Application | Key Feature of this compound Derivative | Potential Functionality |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic and photophysical properties. | Emitter or host material in OLED devices. |

| Chemical Sensors | Specific binding sites for analytes. | Signal transduction upon analyte binding. |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions to form porous structures. | Gas storage, separation, catalysis. |

| Non-linear Optical Materials | Molecules with large hyperpolarizabilities. | Applications in photonics and optical communications. |

Future research in this area will focus on the synthesis and characterization of novel this compound derivatives with tailored properties for these advanced material applications.

Catalytic Applications of this compound Derivatives

The hydrazinyl group in this compound provides a coordination site for metal ions, making its derivatives promising candidates as ligands for the development of novel catalysts. The formation of metal complexes with hydrazone ligands derived from this compound can lead to catalysts with unique reactivity and selectivity. jocpr.com

These metal complexes could find applications in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the aromatic ring or by altering the structure of the aldehyde or ketone used to form the hydrazone.

For example, copper complexes of hydrazone ligands have been shown to catalyze various oxidation reactions. jocpr.com Similarly, palladium complexes are widely used in cross-coupling reactions, and novel ligands based on this compound could lead to more efficient and selective palladium catalysts.

The development of asymmetric catalysts for the synthesis of chiral molecules is another exciting prospect. By introducing chiral centers into the ligand structure, it may be possible to create metal complexes that can catalyze enantioselective transformations, which are of great importance in the pharmaceutical and fine chemical industries.

| Metal Complex | Potential Catalytic Application | Advantage of this compound Ligand |

| Copper(II) Complexes | Oxidation of alcohols and other organic substrates. | Tunable electronic environment around the metal center. |

| Palladium(II) Complexes | Cross-coupling reactions (e.g., Suzuki, Heck). | Enhanced stability and selectivity of the catalyst. |

| Ruthenium(II/III) Complexes | Transfer hydrogenation, metathesis reactions. | Versatile coordination chemistry of the hydrazone ligand. |

| Chiral Metal Complexes | Asymmetric synthesis. | Introduction of chirality for enantioselective catalysis. |

The exploration of the catalytic potential of this compound derivatives is still in its early stages, but it represents a promising area for future research with significant potential for impact in synthetic organic chemistry.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 3-hydrazinylbenzoate and its derivatives?

this compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, phenylhydrazine reacts with ethyl 4-chloro-3-oxobutanoate under reflux in ethanol to form intermediates like phenylhydrazones, which are further cyclized to yield benzimidazole or pyrazole derivatives . Key steps include:

- Reaction monitoring : Use TLC to track reaction progress (e.g., ethyl 4-chloro-3-nitrobenzoate reactions monitored over 24 hours) .

- Purification : Recrystallization from ethanol or water to isolate high-purity products .

- Optimization : Adjust equivalents of reagents (e.g., triethylamine as a base for nucleophilic substitution) .

Q. How can researchers ensure purity and structural fidelity of this compound intermediates?

- Analytical methods : Employ HPLC or GC-MS to verify purity (e.g., ≥95% purity standards for hydrazine derivatives) .

- Spectroscopic characterization : Use -NMR to confirm hydrazine NH peaks (δ 6.5–8.5 ppm) and IR for C=O stretching (1700–1750 cm) .

- Crystallography : X-ray diffraction for resolving ambiguous structures, particularly for hydrazone intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

The hydrazine group (-NH-NH) acts as a nucleophile, attacking carbonyl carbons to form hydrazones, which cyclize under acidic or thermal conditions. For example:

- Pyrazolone formation : Hydrazones derived from this compound and ketones undergo intramolecular cyclization via dehydration to form pyrazolones .

- Role of solvents : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while ethanol promotes reversible hydrazone formation .

- Kinetic studies : Vary reaction temperatures (25–80°C) to determine activation energy for cyclization steps .

Q. How can researchers resolve contradictions in literature data on reaction yields or product stability?

- Reproducibility checks : Replicate conditions from conflicting studies (e.g., reagent ratios, solvents) .

- Stability assays : Test compound degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

- Data triangulation : Cross-validate results with multiple techniques (e.g., NMR, LC-MS, elemental analysis) .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the benzoate ring to modulate electronic effects .

- Computational modeling : Use DFT to predict binding affinities of derivatives toward target enzymes .

- In vitro screening : Test cytotoxicity and enzyme inhibition (e.g., acetylcholinesterase or kinase assays) .

Methodological Considerations

Q. How should researchers document experimental protocols for reproducibility?

- Detailed logs : Record reaction parameters (time, temperature, solvent purity) and instrument calibration data .

- Safety protocols : Include handling guidelines for hydrazine derivatives (e.g., ventilation, PPE) .